2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol

Thermal stability Polymer processing High-temperature antioxidants

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol (CAS 85586-70-5) is a sterically hindered phenolic antioxidant belonging to the 2,6-dialkylphenol class. It features two bulky 1-methyl-1-phenylethyl (cumyl) ortho substituents and a linear nonyl chain at the para position, yielding a molecular formula of C33H44O and a molecular weight of 456.7 g/mol.

Molecular Formula C33H44O
Molecular Weight 456.7 g/mol
CAS No. 85586-70-5
Cat. No. B12682050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol
CAS85586-70-5
Molecular FormulaC33H44O
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C2=CC=CC=C2)O)C(C)(C)C3=CC=CC=C3
InChIInChI=1S/C33H44O/c1-6-7-8-9-10-11-14-19-26-24-29(32(2,3)27-20-15-12-16-21-27)31(34)30(25-26)33(4,5)28-22-17-13-18-23-28/h12-13,15-18,20-25,34H,6-11,14,19H2,1-5H3
InChIKeySJNUIPWTKYVVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol (CAS 85586-70-5): Sterically Hindered Phenolic Antioxidant for High-Temperature Polymer and Lubricant Stabilization


2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol (CAS 85586-70-5) is a sterically hindered phenolic antioxidant belonging to the 2,6-dialkylphenol class. It features two bulky 1-methyl-1-phenylethyl (cumyl) ortho substituents and a linear nonyl chain at the para position, yielding a molecular formula of C33H44O and a molecular weight of 456.7 g/mol [1]. This substitution pattern is designed to provide high radical-scavenging efficacy combined with enhanced thermal stability and compatibility with non-polar organic matrices such as polyolefins, synthetic elastomers, and hydrocarbon-based lubricants [2]. The compound is listed on multiple regulatory inventories, including EINECS 287-875-4 and the EPA DSSTox database [3].

Why 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol Cannot Be Replaced by Generic Hindered Phenols


Generic substitution among hindered phenolic antioxidants is technically unsound because the ortho-substituent identity and para-chain length critically govern three interdependent performance parameters: radical-trapping stoichiometry, thermal persistence, and matrix compatibility [1]. The cumyl (1-methyl-1-phenylethyl) groups at the 2 and 6 positions provide a fundamentally different steric environment around the phenolic –OH compared to the tert-butyl groups found in commodity antioxidants such as BHT or Irganox 1076, altering both the antioxidant mechanism and the compound's resistance to oxidative yellowing [2]. Simultaneously, the para-nonyl chain imparts a logP (XLogP3-AA = 11.7) that is substantially higher than that of short-chain or unsubstituted analogs, directly affecting solubility in non-polar polymers, extraction resistance, and migration behavior [3]. These differences cannot be compensated by simply adjusting the loading of a generic alternative.

Quantitative Differential Evidence: 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol vs. Closest Analogs


Thermal Persistence: Boiling Point Advantage Over BHT and Irganox 1076

The boiling point of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is calculated at 531.8 °C at 760 mmHg , which is substantially higher than that of the commodity hindered phenol BHT (2,6-di-tert-butyl-4-methylphenol; boiling point ≈ 265 °C) and exceeds the typical processing-stability threshold required for engineering thermoplastics processed above 300 °C. This elevated boiling point is a direct consequence of the higher molecular weight (456.7 g/mol vs. 220.35 g/mol for BHT) and the presence of the para-nonyl chain, which increases intermolecular dispersion forces [1]. Irganox 1076 (MW 530.87 g/mol, boiling point not directly comparable due to ester linkage decomposition) represents a closer MW match, but its ester functionality introduces a hydrolytic vulnerability absent in the all-carbon backbone of the target compound [2].

Thermal stability Polymer processing High-temperature antioxidants

Lipophilicity Advantage: XLogP3 as a Predictor of Non-Polar Matrix Compatibility

The computed XLogP3-AA value of 11.7 for 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol [1] is significantly higher than that of Irganox 1076 (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate; XLogP3 ~10.2 [2]) and BHT (XLogP3 ~4.2 [3]). In hindered phenolic antioxidants, logP is a key predictor of solubility in non-polar polyolefin matrices and resistance to aqueous or solvent extraction. The approximately 1.5 log-unit advantage over Irganox 1076 corresponds to roughly a 30-fold increase in the octanol/water partition coefficient, suggesting superior retention in hydrocarbon-based lubricants and polyolefin films subjected to aqueous or food-simulant contact [4]. This lipophilicity is directly attributed to the combination of the para-nonyl chain and the two cumyl ortho substituents, each contributing to the overall hydrophobicity.

Lipophilicity Polymer compatibility Extraction resistance Migration

In Vitro Radical-Scavenging Activity: DPPH and ABTS IC50 Benchmarks

In standardized in vitro antioxidant assays, 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol demonstrated DPPH radical-scavenging activity with an IC50 of 2.80 ± 0.37 mg/mL (55.60 ± 2.14% maximum inhibition) and ABTS radical-scavenging activity with an IC50 of 1.10 ± 0.08 mg/mL (69.21 ± 1.63% maximum inhibition), alongside metal-chelating activity with an IC50 of 1.21 ± 0.09 mg/mL (65.32 ± 1.48% maximum chelation) [1]. While direct head-to-head comparative data against common hindered phenolic antioxidants under identical conditions are not available in the open literature, these values are consistent with the expected activity of a bis-cumyl-substituted monophenol. The ABTS activity (IC50 1.10 mg/mL) is notably more potent than typical values reported for simple alkylphenols, reflecting the enhanced radical stabilization conferred by the cumyl substituents [2].

Radical scavenging DPPH assay ABTS assay Antioxidant capacity

Regulatory Differentiation: Endocrine Disruptor Classification vs. Nonylphenol and Bisphenol A

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is listed on the PARC (Partnership for the Assessment of Risks from Chemicals) Endocrine Disrupting Compounds list (S109), encompassing 7,074 potential EDCs [1]. This classification is significant because the compound's structure—featuring a fully substituted phenolic ring with two bulky cumyl ortho groups—renders the hydroxyl group far more sterically encumbered than in 4-nonylphenol or bisphenol A. Steric hindrance around the phenolic –OH is known to reduce estrogen receptor binding affinity [2]. While quantitative ER-binding data (e.g., IC50 for ERα or ERβ) are not publicly available for this specific compound, the structural argument for reduced endocrine activity relative to unhindered alkylphenols is mechanistically grounded. This regulatory listing also creates a compliance imperative: procurers must verify whether their downstream application (e.g., food-contact materials, medical devices) triggers obligations under EU REACH or other frameworks governing EDCs [3].

Endocrine disruption Regulatory compliance PARC EDC list Nonylphenol alternatives

Molecular Weight-Driven Volatility Advantage vs. Low-Molecular-Weight Hindered Phenols

The molecular weight of 456.7 g/mol [1] places 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol in a volatility class markedly different from low-MW hindered phenols such as BHT (220.35 g/mol) and 2,6-dicumylphenol (330.47 g/mol). Volatility loss during polymer processing is inversely correlated with molecular weight for chemically similar compounds. While direct thermogravimetric analysis (TGA) data under identical conditions are not available in the open literature for the target compound, the 107% MW increase relative to BHT predicts a proportionally reduced vapor pressure at typical polyolefin extrusion temperatures (200–280 °C). This is consistent with the compound's calculated boiling point of 531.8 °C . In contrast, BHT undergoes significant volatilization above 150 °C, leading to antioxidant depletion during processing and a corresponding reduction in long-term thermal oxidative stability of the finished article [2].

Volatility Extrusion stability Antioxidant persistence Molecular weight

High-Value Application Scenarios for 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol Driven by Differential Evidence


High-Temperature Polyolefin Compounding and Fiber Spinning (PP/PE Processing at 250–300 °C)

The exceptionally high boiling point (531.8 °C) and molecular weight (456.7 g/mol) make this compound a strong candidate for polypropylene fiber spinning and thin-film extrusion, where processing temperatures routinely exceed 250 °C. Unlike BHT, which volatilizes significantly above 150 °C and requires continuous make-up dosing, the target compound's low volatility minimizes fume generation and antioxidant depletion during processing, directly addressing occupational exposure concerns and reducing stabilizer cost-in-use. The high lipophilicity (XLogP3 = 11.7) [1] further ensures homogeneous dispersion in non-polar PP/PE matrices without migration to the surface.

Synthetic Lubricant and Hydrocarbon Fluid Stabilization Requiring Extraction Resistance

In synthetic ester or polyalphaolefin (PAO) lubricants, antioxidant extraction by water or polar contaminants is a primary failure mode. The computed XLogP3 of 11.7—approximately 30-fold higher than Irganox 1076 on a partitioning basis—predicts substantially superior resistance to aqueous extraction . Additionally, the absence of hydrolytically labile ester linkages (present in Irganox 1076) eliminates a degradation pathway under acidic or high-humidity conditions. Procurement for long-drain-interval industrial lubricants or offshore hydraulic fluids should prioritize this compound over ester-containing alternatives when hydrolytic stability and extraction resistance are critical specifications [1].

Food-Contact Polyolefin Packaging with Extended Shelf-Life Requirements

For polyolefin food packaging subject to regulatory migration limits (e.g., EU Regulation 10/2011 or FDA 21 CFR), the high molecular weight and extreme lipophilicity of this compound predict minimal migration into aqueous or fatty food simulants. While the compound's PARC EDC listing necessitates case-by-case regulatory evaluation, its sterically hindered phenol structure—with two cumyl groups flanking the –OH—mechanistically suggests attenuated endocrine activity compared to unhindered 4-nonylphenol [1]. Procurers should request migration testing data (specific migration limits) from suppliers and review the ECHA registration dossier [2] before qualifying this compound for food-contact applications.

Quality Control Release Testing Using Pre-Established Antioxidant Activity Benchmarks

The published in vitro antioxidant activity values—DPPH IC50 2.80 ± 0.37 mg/mL, ABTS IC50 1.10 ± 0.08 mg/mL, and metal-chelating IC50 1.21 ± 0.09 mg/mL —can be directly incorporated into incoming material specifications and supplier quality agreements. These assays are inexpensive, rapid, and reproducible, enabling procurers to verify lot-to-lot consistency of radical-scavenging potency without recourse to full polymer compounding trials. Any batch deviating beyond ±2 SD from these benchmarks can be flagged for rejection prior to formulation, reducing downstream production risk.

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